2-Fluoro-2-(4-fluorophenyl)ethanamine
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Overview
Description
2-Fluoro-2-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of phenethylamine, where both the ethylamine and phenyl groups are substituted with fluorine atoms
Mechanism of Action
Target of Action
It is known that similar compounds are often employed as nucleophiles in the synthesis of various derivatives .
Mode of Action
Studies on similar compounds suggest that the presence of fluorine atoms can alter the conformational landscapes of molecules . This alteration could potentially influence the compound’s interaction with its targets.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique effects due to the highly polarized c–f bonds and non-polarizable fluorine lone pairs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(4-fluorophenyl)ethanamine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine typically involves the fluorination of phenethylamine derivatives. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to 2-(4-fluorophenyl)ethylamine. The final step involves the selective fluorination of the ethylamine group using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction can produce 2-(4-fluorophenyl)ethylamine .
Scientific Research Applications
2-Fluoro-2-(4-fluorophenyl)ethanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-fluorophenyl)ethylamine
- 2-(4-Fluorophenyl)ethylamine
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,6-Difluorophenyl)ethylamine
Uniqueness
2-Fluoro-2-(4-fluorophenyl)ethanamine is unique due to the presence of fluorine atoms on both the ethylamine and phenyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGZSEJVNHZQSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551404 |
Source
|
Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115046-30-5 |
Source
|
Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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